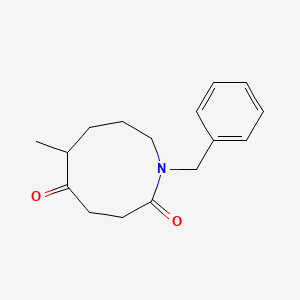
1-Benzyl-6-methylazonane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6-methylazonane-2,5-dione is an organic compound with the molecular formula C12H15NO2 It is a member of the azonane family, characterized by a six-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-methylazonane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-methylazonane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced azonane derivatives.
Substitution: Formation of substituted azonane compounds.
Scientific Research Applications
1-Benzyl-6-methylazonane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-methylazonane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
1-Benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione: Similar structure with a piperazine ring.
Hexazinone: A triazine derivative with herbicidal properties.
Thiazoles: Compounds with a thiazole ring, known for diverse biological activities.
Uniqueness: 1-Benzyl-6-methylazonane-2,5-dione is unique due to its specific azonane ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
88187-37-5 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1-benzyl-6-methylazonane-2,5-dione |
InChI |
InChI=1S/C16H21NO2/c1-13-6-5-11-17(16(19)10-9-15(13)18)12-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
InChI Key |
XAUFERMLUIFTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C(=O)CCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















